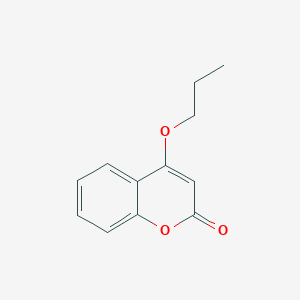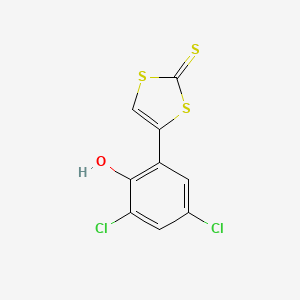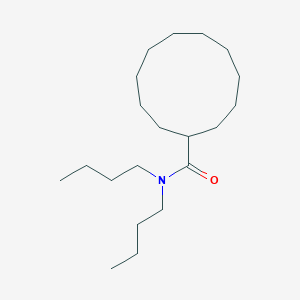![molecular formula C14H9NO5 B14353742 2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid CAS No. 92262-74-3](/img/no-structure.png)
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is a complex organic compound that belongs to the benzofuran family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid typically involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. One common method is the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts such as palladium or nickel. These methods are designed to maximize yield and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(2-nitrobenzoebenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
2-(2-nitrobenzoebenzofuran-1-yl)acetic acid is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical and biological properties.
Propriétés
| 92262-74-3 | |
Formule moléculaire |
C14H9NO5 |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C14H9NO5/c16-12(17)7-10-13-9-4-2-1-3-8(9)5-6-11(13)20-14(10)15(18)19/h1-6H,7H2,(H,16,17) |
Clé InChI |
SBUTVHKNDLKSQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
